molecular formula C21H30N2S B11621007 1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea

1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea

Cat. No.: B11621007
M. Wt: 342.5 g/mol
InChI Key: CUOWXQLKHLSLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea typically involves the reaction of benzyl isothiocyanate with a suitable amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate group, leading to the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis stations can enhance the efficiency and yield of the production process. The choice of solvent, temperature, and reaction time are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-cyclohexylthiourea: Lacks the cyclohex-3-en-1-ylmethyl group.

    1-Benzyl-1-(cyclohexylmethyl)-3-cyclohexylthiourea: Similar structure but with a different substitution pattern.

Uniqueness

1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea is unique due to the presence of both benzyl and cyclohex-3-en-1-ylmethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H30N2S

Molecular Weight

342.5 g/mol

IUPAC Name

1-benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-cyclohexylthiourea

InChI

InChI=1S/C21H30N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-6,10-11,19-20H,3,7-9,12-17H2,(H,22,24)

InChI Key

CUOWXQLKHLSLAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)N(CC2CCC=CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.